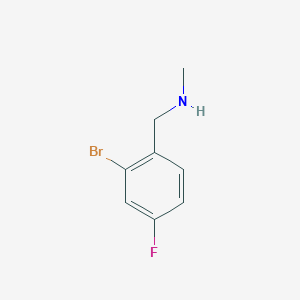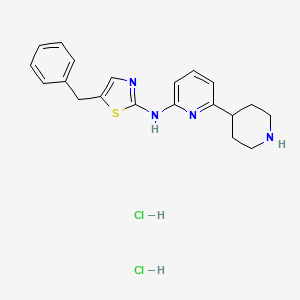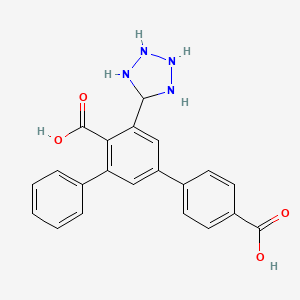
Finasteride Impurity C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Impureza C de Finasterida, también conocida como N-(1,1-dimethylethyl)-3-oxo-4-azaandrosta-1,5-diene-17b-carboxamida, es una impureza química asociada con la síntesis de Finasterida. La Finasterida es un compuesto 4-azaesteroide sintético utilizado principalmente para el tratamiento de la hiperplasia prostática benigna y la alopecia androgenética. Las impurezas como la Impureza C de Finasterida son cruciales para comprender la pureza y la calidad de los productos farmacéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de la Impureza C de Finasterida implica múltiples pasos, incluyendo el uso de reactivos y condiciones específicos. Un método común involucra la reacción de la Finasterida con agentes oxidantes para formar la impureza. Las condiciones de reacción típicamente incluyen temperaturas controladas y el uso de solventes como diclorometano .
Métodos de producción industrial
La producción industrial de la Impureza C de Finasterida sigue pautas estrictas para garantizar que la impureza se produzca en cantidades traza. El proceso involucra cromatografía líquida de alta resolución (HPLC) para monitorear y aislar la impureza. El uso de HPLC preparativa permite la separación y caracterización de la Impureza C de Finasterida de la masa de reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
La Impureza C de Finasterida experimenta varias reacciones químicas, incluyendo:
Oxidación: La impureza se puede formar a través de la oxidación de la Finasterida.
Reducción: Las reacciones de reducción también pueden modificar la estructura de la impureza.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo a temperaturas controladas y en presencia de solventes como acetonitrilo y tetrahidrofurano .
Productos principales formados
Los productos principales formados a partir de estas reacciones incluyen varios análogos de la Finasterida, como los análogos de ciclohexilo y fenilo. Estos productos se caracterizan utilizando técnicas como RMN, MS y HPLC .
Aplicaciones Científicas De Investigación
La Impureza C de Finasterida tiene varias aplicaciones de investigación científica, incluyendo:
Desarrollo de métodos analíticos: Utilizada como estándar de referencia para desarrollar y validar métodos analíticos.
Control de calidad: Empleada en procesos de control de calidad para garantizar la pureza de la Finasterida.
Investigación farmacéutica: Estudiada por sus posibles efectos e interacciones en formulaciones farmacéuticas.
Mecanismo De Acción
El mecanismo de acción de la Impureza C de Finasterida está relacionado con su similitud estructural con la Finasterida. Actúa como un inhibidor competitivo de la enzima 5-alfa-reductasa, que convierte la testosterona en dihidrotestosterona (DHT). Al inhibir esta enzima, la Impureza C de Finasterida puede afectar potencialmente los procesos dependientes de andrógenos .
Comparación Con Compuestos Similares
Compuestos similares
Impureza A de Finasterida: N-(1,1-dimethylethyl)-3-oxo-4-aza-5a-androstane-17-carboxamida.
Impureza B de Finasterida: Metil 3-oxo-4-aza-5-androst-1-ene-17-carboxilato.
Unicidad
La Impureza C de Finasterida es única debido a su configuración estructural específica y su formación a través de rutas sintéticas específicas. Sus propiedades químicas y reacciones distintas la convierten en un compuesto importante para la investigación analítica y farmacéutica .
Propiedades
Fórmula molecular |
C23H34N2O2 |
|---|---|
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H34N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h9,11,13-17H,6-8,10,12H2,1-5H3,(H,24,26)(H,25,27) |
Clave InChI |
LNFKNSWOVCPIGC-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(C=CC(=O)N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)


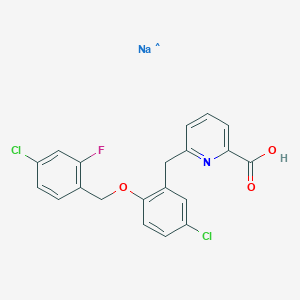
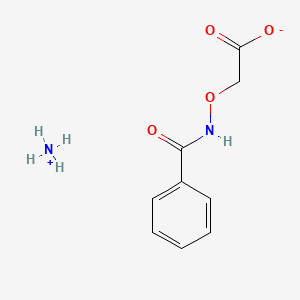
![4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)
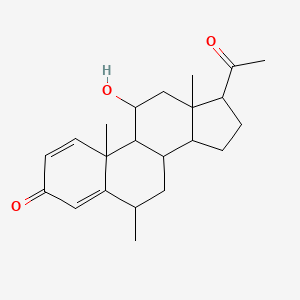
![2-amino-N-[1-[2-[2,3-bis(2-amino-3-cyclohexylpropanoyl)-3-[1-[1-(2-amino-3-cyclohexylpropanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]-4-(2-aminopropanoyl)-2-formylpyrrolidine-1-carbonyl]-2,3-dihydropyrrol-1-yl]-3-methyl-1-oxobutan-2-yl]-3-cyclohexylpropanamide](/img/structure/B12295739.png)
